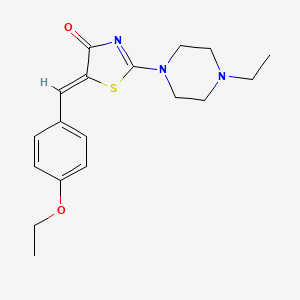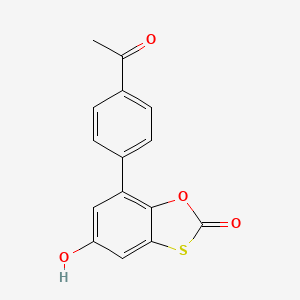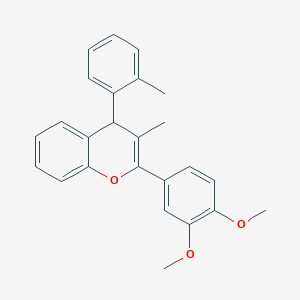
(5Z)-5-(4-ethoxybenzylidene)-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE is a complex organic compound characterized by its unique structure, which includes an ethoxyphenyl group, an ethylpiperazine moiety, and a thiazolone ring
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von (5Z)-5-(4-Ethoxybenzyliden)-2-(4-Ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-on beinhaltet typischerweise die Kondensation von 4-Ethoxybenzaldehyd mit 2-(4-Ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-on unter basischen Bedingungen. Die Reaktion kann in Gegenwart einer Base wie Natriumhydroxid oder Kaliumcarbonat in einem geeigneten Lösungsmittel wie Ethanol oder Methanol durchgeführt werden.
Industrielle Produktionsverfahren
Industrielle Produktionsverfahren für diese Verbindung würden wahrscheinlich die Optimierung des Synthesewegs umfassen, um Ausbeute und Reinheit zu maximieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlicher Reinigungsverfahren und strenger Qualitätskontrollmaßnahmen umfassen.
Analyse Chemischer Reaktionen
Reaktionstypen
Oxidation: Die Verbindung kann Oxidationsreaktionen eingehen, insbesondere an den Ethylgruppen oder am Thiazolring.
Reduktion: Reduktionsreaktionen könnten die Benzylidengruppe angreifen und sie in eine Benzylgruppe umwandeln.
Substitution: Die Verbindung kann nukleophile oder elektrophile Substitutionsreaktionen eingehen, insbesondere am aromatischen Ring oder am Thiazolring.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat, Chromtrioxid oder Wasserstoffperoxid.
Reduktion: Reduktionsmittel wie Natriumborhydrid oder Lithiumaluminiumhydrid können verwendet werden.
Substitution: Reagenzien wie Halogene, Alkylierungsmittel oder Nukleophile können unter geeigneten Bedingungen eingesetzt werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den verwendeten spezifischen Reagenzien und Bedingungen ab. Beispielsweise könnte die Oxidation Carbonsäuren oder Ketone ergeben, während die Reduktion Alkohole oder Alkane erzeugen könnte.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-(4-Ethoxybenzyliden)-2-(4-Ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-on kann verschiedene Anwendungen in der wissenschaftlichen Forschung haben, darunter:
Chemie: Als Baustein für die Synthese komplexerer Moleküle.
Biologie: Mögliche Verwendung als Sonde oder Ligand in biochemischen Assays.
Medizin: Untersuchung als potenzielles Therapeutikum für verschiedene Krankheiten.
Industrie: Verwendung bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen.
Wirkmechanismus
Der Wirkmechanismus von (5Z)-5-(4-Ethoxybenzyliden)-2-(4-Ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-on hängt von seinem spezifischen biologischen Ziel ab. Es kann mit Enzymen, Rezeptoren oder anderen Proteinen interagieren, deren Aktivität modulieren und zu einer therapeutischen Wirkung führen. Detaillierte Studien wären erforderlich, um die genauen molekularen Ziele und beteiligten Pfade aufzuklären.
Wissenschaftliche Forschungsanwendungen
(5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific properties.
Wirkmechanismus
The mechanism of action of (5Z)-5-[(4-ETHOXYPHENYL)METHYLIDENE]-2-(4-ETHYLPIPERAZIN-1-YL)-4,5-DIHYDRO-1,3-THIAZOL-4-ONE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact pathways and targets can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- (5Z)-5-(4-Methoxybenzyliden)-2-(4-Methylpiperazin-1-yl)-1,3-thiazol-4(5H)-on
- (5Z)-5-(4-Chlorbenzyliden)-2-(4-Ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-on
Einzigartigkeit
(5Z)-5-(4-Ethoxybenzyliden)-2-(4-Ethylpiperazin-1-yl)-1,3-thiazol-4(5H)-on kann einzigartige Eigenschaften aufgrund des Vorhandenseins der Ethoxygruppe aufweisen, die seine chemische Reaktivität, biologische Aktivität und pharmakokinetisches Profil im Vergleich zu ähnlichen Verbindungen beeinflussen könnte.
Eigenschaften
Molekularformel |
C18H23N3O2S |
|---|---|
Molekulargewicht |
345.5 g/mol |
IUPAC-Name |
(5Z)-5-[(4-ethoxyphenyl)methylidene]-2-(4-ethylpiperazin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C18H23N3O2S/c1-3-20-9-11-21(12-10-20)18-19-17(22)16(24-18)13-14-5-7-15(8-6-14)23-4-2/h5-8,13H,3-4,9-12H2,1-2H3/b16-13- |
InChI-Schlüssel |
RRCRJOCSCKDJLN-SSZFMOIBSA-N |
Isomerische SMILES |
CCN1CCN(CC1)C2=NC(=O)/C(=C/C3=CC=C(C=C3)OCC)/S2 |
Kanonische SMILES |
CCN1CCN(CC1)C2=NC(=O)C(=CC3=CC=C(C=C3)OCC)S2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(1E)-4,4,6-trimethyl-6-phenyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinoline-1,2-dione 1-thiosemicarbazone](/img/structure/B11595116.png)
![2-[(2-Ethylphenyl)amino]-2-oxoethyl 1-(4-ethoxyphenyl)-5-oxopyrrolidine-3-carboxylate](/img/structure/B11595117.png)
![(2E)-2-[(4-chlorophenyl)sulfonyl]-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enenitrile](/img/structure/B11595118.png)
![4-methyl-N-[(1E)-1-{3-[(4-methylphenyl)sulfonyl]imidazolidin-1-yl}-2-(pyrrolidin-1-yl)ethylidene]benzenesulfonamide](/img/structure/B11595120.png)
![(5Z)-5-{4-[(4-bromobenzyl)oxy]benzylidene}-3-cyclohexyl-1-methyl-2-thioxoimidazolidin-4-one](/img/structure/B11595124.png)
![(2Z)-6-benzyl-2-{[5-(2-nitrophenyl)furan-2-yl]methylidene}-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione](/img/structure/B11595128.png)

![(2E)-3-[2-(4-bromophenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]-2-cyano-N-cyclohexylprop-2-enamide](/img/structure/B11595132.png)

![(2E)-2-cyano-N-(1,1-dioxidotetrahydrothiophen-3-yl)-3-[2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl]prop-2-enamide](/img/structure/B11595140.png)
![methyl (4Z)-1-[2-(cyclohex-1-en-1-yl)ethyl]-4-[3-methoxy-4-(prop-2-en-1-yloxy)benzylidene]-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11595144.png)
![2-[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B11595150.png)
![N-(4-methoxyphenyl)-2-{[4-(4-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11595151.png)

